Tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a chlorophenylsulfonamido moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
tert-butyl 4-[2-[(3-chlorophenyl)sulfonylamino]ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O4S/c1-17(2,3)25-16(22)21-11-9-20(10-12-21)8-7-19-26(23,24)15-6-4-5-14(18)13-15/h4-6,13,19H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEQTGYIEOQLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl piperazine-1-carboxylate with 3-chlorophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is classified as a piperazine derivative, characterized by the presence of a piperazine ring, a tert-butyl group, and a sulfonamide moiety. Its molecular formula is C14H20ClN3O3S, and it has a molecular weight of approximately 331.85 g/mol. The unique structural features enable it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Medicinal Chemistry
Tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate is primarily researched for its potential therapeutic effects against various diseases:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is hypothesized to involve the induction of apoptosis through the modulation of apoptotic pathways.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's disease. This protective effect may be attributed to the inhibition of amyloid-beta aggregation and reduction of oxidative stress.
Enzyme Inhibition
Research indicates that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
- Cyclooxygenase Inhibition : The sulfonamide group may confer anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a significant role in the inflammatory response.
Case Study 1: Neuroprotection in Animal Models
A study published in Nature demonstrated that derivatives similar to this compound improved cognitive function in rodent models of Alzheimer's disease. The administration of these compounds resulted in reduced levels of amyloid-beta plaques and improved memory performance.
Case Study 2: Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in human cell lines exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate is unique due to the presence of the chlorophenylsulfonamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Biological Activity
Tert-butyl 4-(2-(3-chlorophenylsulfonamido)ethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H26ClN3O3S
- Molecular Weight : 395.92 g/mol
- CAS Number : 154590-35-9
The compound features a piperazine ring, which is a common motif in many pharmacologically active compounds. The presence of a sulfonamide group enhances its biological activity by improving solubility and facilitating interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with a suitable chlorosulfonamide derivative. The process can be summarized as follows:
-
Formation of Piperazine Derivative :
- Start with tert-butyl piperazine-1-carboxylic acid.
- React with thionyl chloride to form the corresponding acyl chloride.
-
Sulfonamide Coupling :
- The acyl chloride is then reacted with 3-chlorophenylsulfonamide in the presence of a base (e.g., triethylamine) to yield the final product.
This synthetic route allows for the introduction of various substituents on the piperazine ring, which can be tailored for specific biological activities.
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar sulfonamide-containing piperazines can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial folic acid synthesis, which is crucial for bacterial proliferation.
Anticancer Properties
This compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
Emerging evidence suggests that piperazine derivatives may possess neuroprotective properties. In animal models, compounds similar to this compound have shown promise in reducing neuroinflammation and protecting against neurodegeneration.
Case Studies and Research Findings
Q & A
Q. Table 1: Structural Analogs and Binding Affinities
| Compound | Modification | Biological Target | Kₐ (nM) | Reference |
|---|---|---|---|---|
| Parent Compound | None | Enzyme X | 120 ± 15 | |
| CF₃ Analog | 3-CF₃ substitution | Enzyme X | 45 ± 5 | |
| (R)-Enantiomer | Chiral piperazine | Receptor Y | 18 ± 3 |
Q. How does piperazine ring stereochemistry influence biological activity?
- Methodological Answer:
- Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
- Biological Assays: Test enantiomers in vitro (e.g., cAMP inhibition for GPCR activity) .
- Molecular Dynamics: Simulate docking poses to assess steric/complementarity effects .
Q. How can contradictory results in enzyme inhibition assays be addressed?
- Methodological Answer:
- Purity Verification: Re-analyze compound via HPLC-MS to rule out impurities (>99% purity) .
- Orthogonal Assays: Confirm activity using fluorogenic substrates (e.g., fluorescence polarization) .
- Buffer Optimization: Adjust pH (7.4–8.0) and ionic strength to match physiological conditions .
Methodological Notes
- Synthetic Reproducibility: Always report reaction times, solvent batches, and equipment calibration to ensure reproducibility .
- Data Validation: Use triplicate measurements for biological assays and apply statistical tests (e.g., Student’s t-test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
